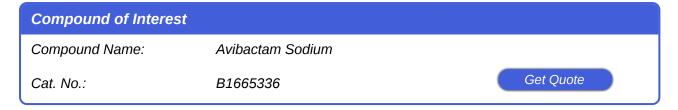


Independent Verification of Avibactam Sodium's Mechanism of Inhibition: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

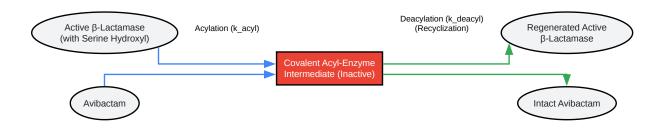
This guide provides an objective comparison of **Avibactam sodium**'s performance against other prominent beta-lactamase inhibitors, supported by experimental data. Avibactam is a non- β -lactam β -lactamase inhibitor that restores the efficacy of β -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique mechanism of action, involving reversible covalent inhibition, sets it apart from traditional inhibitors.

Mechanism of Inhibition: A Reversible Covalent Bond

Avibactam inhibits serine β -lactamases through a novel mechanism. It forms a covalent acylenzyme intermediate, but unlike "suicide" inhibitors such as clavulanic acid, this bond is reversible. This allows Avibactam to be recycled and inhibit multiple β -lactamase molecules, contributing to its high efficiency. The process involves the opening of Avibactam's diazabicyclooctane ring upon acylation of the active site serine, followed by a deacylation step that regenerates the active enzyme and the intact inhibitor.

Below is a diagram illustrating the general mechanism of Avibactam inhibition.





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Caption: General mechanism of Avibactam's reversible covalent inhibition.

Comparative Performance: Avibactam vs. Other β-Lactamase Inhibitors

Avibactam exhibits a broader spectrum of activity compared to traditional β -lactamase inhibitors like clavulanic acid and tazobactam, particularly against Class C and some Class D enzymes. It also shows potent inhibition of Class A enzymes, including many Extended-Spectrum β -Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

Table 1: Comparative Inhibition Spectrum of β-

Lactamase Inhibitors

Inhibitor	Class A (e.g., TEM, SHV, CTX-M, KPC)	Class B (Metallo-β- lactamases)	Class C (e.g., AmpC)	Class D (e.g., OXA-48)
Avibactam	Inhibits	No Activity	Inhibits	Inhibits some
Clavulanic Acid	Inhibits many	No Activity	Poor/No Activity	Poor/No Activity
Tazobactam	Inhibits many	No Activity	Limited Activity	Poor/No Activity
Vaborbactam	Inhibits (especially KPC)	No Activity	Inhibits	No Activity



Quantitative Analysis: Kinetic Parameters and Susceptibility Data

The efficacy of a β -lactamase inhibitor can be quantified by its kinetic parameters, such as the inhibition constant (Ki) and the acylation (k₂) and deacylation (k₋₂) rates. Lower Ki and higher acylation rates indicate more potent inhibition. Minimum Inhibitory Concentration (MIC) values from susceptibility testing provide a measure of the concentration of an antibiotic, in combination with an inhibitor, required to prevent visible bacterial growth.

Table 2: Kinetic Parameters of Avibactam and

Comparators Against Key B-Lactamases

β-Lactamase	Inhibitor	k ₂ /K _i (M ⁻¹ S ⁻¹)	k-2 (S ⁻¹)	IC ₅₀ (nM)
CTX-M-15 (Class A)	Avibactam	1.0 x 10 ⁵	6.5 x 10 ⁻⁴	~5
Clavulanic Acid	-	-	-	
KPC-2 (Class A)	Avibactam	1.2 x 10 ⁴	1.7×10^{-3}	~30-40
Vaborbactam	-	-	~19	
AmpC (Class C)	Avibactam	5.1 x 10 ³	4.0 x 10 ⁻⁵	~100-200
Tazobactam	-	-	-	
OXA-48 (Class D)	Avibactam	1.7 x 10 ³	<1.0 x 10 ⁻⁶	~1000

Note: Data is compiled from various sources and experimental conditions may vary. "-" indicates data not readily available in the searched literature.

Table 3: In Vitro Susceptibility of Ceftazidime-Avibactam against ESBL-Producing Enterobacteriaceae



Organism	Ceftazidime- Avibactam MIC₅₀ (µg/mL)	Ceftazidime- Avibactam MIC90 (µg/mL)	% Susceptible
Escherichia coli	0.25	0.5	100%
Klebsiella pneumoniae	0.5	1	100%
Enterobacter cloacae	0.25	1	100%

MIC values are for ceftazidime with a fixed concentration of 4 μ g/mL avibactam.

Experimental Protocols Determination of Kinetic Parameters (Acylation and

Deacylation Rates)

A common method to determine the kinetic parameters of β -lactamase inhibition is through spectrophotometric assays using a chromogenic substrate like nitrocefin.



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Caption: Workflow for determining kinetic parameters of β-lactamase inhibition.

Methodology:

- Enzyme and Inhibitor Preparation: Purified β -lactamase and Avibactam solutions of known concentrations are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).
- Acylation Rate (k acyl) Determination:
 - The β-lactamase is pre-incubated with various concentrations of Avibactam.
 - The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).



- The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance over time using a spectrophotometer.
- The observed rate constants (k_obs) are plotted against the inhibitor concentration to determine the acylation rate constant (k_acyl) and the inhibition constant (K_i).
- Deacylation Rate (k_deacyl) Determination:
 - The acyl-enzyme complex is formed by incubating the β-lactamase with a saturating concentration of Avibactam.
 - Excess, unbound inhibitor is removed (e.g., by gel filtration).
 - The spontaneous recovery of enzyme activity is monitored over time by periodically measuring the rate of substrate hydrolysis. The rate of recovery corresponds to the deacylation rate constant (k_deacyl).

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Drug Dilution: Serial two-fold dilutions of the antibiotic (e.g., ceftazidime) are prepared in a liquid growth medium in microtiter plates. A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of Avibactam) is added to each well.



- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

X-ray Crystallography of Avibactam-β-Lactamase Complexes

Structural studies provide invaluable insights into the molecular interactions between Avibactam and the active site of β -lactamases.

Methodology:

- Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
- Complex Formation: The purified enzyme is incubated with a molar excess of Avibactam to form the covalent complex.
- Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor diffusion.
- Data Collection and Structure Determination: The crystals are exposed to a high-intensity Xray beam, and the resulting diffraction data are collected. The electron density map is then calculated to determine the three-dimensional structure of the complex.
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